molecular formula C21H21N5O3 B2998193 N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954830-02-5

N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2998193
CAS No.: 954830-02-5
M. Wt: 391.431
InChI Key: VBDUAWBCAMWRRG-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a 1,2,3-triazole-4-carboxamide derivative characterized by a central triazole ring substituted with a cyclopropyl group at position 5, a 4-methoxyphenyl group at position 1, and a 4-acetylamino phenylcarboxamide moiety at position 2. The compound’s structure combines electron-donating (methoxy, cyclopropyl) and electron-withdrawing (carboxamide, acetyl) groups, which influence its physicochemical and biological properties. Its synthesis typically involves Dimroth rearrangement or copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by carboxamide coupling . Crystallographic studies (e.g., using SHELX programs) reveal monoclinic symmetry (space group C2/c) with intermolecular hydrogen bonding critical to its solid-state packing .

Properties

IUPAC Name

N-(4-acetamidophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-13(27)22-15-5-7-16(8-6-15)23-21(28)19-20(14-3-4-14)26(25-24-19)17-9-11-18(29-2)12-10-17/h5-12,14H,3-4H2,1-2H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDUAWBCAMWRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant data tables and research findings.

Structural Overview

The compound consists of a triazole ring integrated with various functional groups, including an acetylamino group and a cyclopropyl moiety. The presence of these groups is believed to contribute to its diverse biological activities.

1. Antibacterial Activity

Triazoles and their derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds featuring the triazole ring exhibit significant antibacterial activity against various pathogens.

Compound MIC (µg/mL) Target Bacteria
This compoundTBDTBD
5-Aryltriazoles0.12 - 1.95E. coli, S. aureus, P. aeruginosa
4-Amino-1,2,4-TriazolesTBDVarious Gram-positive and Gram-negative bacteria

In a study conducted by researchers on related triazole compounds, the MIC values ranged from 0.12 to 1.95 µg/mL against multiple bacterial strains such as E. coli and S. aureus . The mechanism of action typically involves inhibition of DNA-gyrase, which is critical for bacterial replication .

2. Antifungal Activity

Triazole derivatives are also known for their antifungal properties. The structural characteristics of this compound may enhance its effectiveness against fungal pathogens.

Compound Activity Target Fungi
This compoundTBDTBD
Fluconazole (control)StrongCandida albicans, Aspergillus spp.

While specific empirical data on this compound's antifungal activity is lacking, related studies indicate that triazoles can inhibit ergosterol synthesis in fungal cell membranes .

3. Anticancer Activity

The anticancer potential of triazole derivatives has been documented in various studies. The unique combination of functional groups in this compound may contribute to its efficacy in targeting cancer cells.

Compound IC50 (µM) Cancer Cell Line
This compoundTBDTBD
5-Aryltriazoles10 - 30Various cancer cell lines

In studies involving similar triazole compounds, IC50 values have shown promising results against multiple cancer cell lines . The mechanism often involves induction of apoptosis and inhibition of cell proliferation .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of triazole derivatives:

  • A study demonstrated that phenylpiperazine-triazole hybrids exhibited excellent antibacterial activity with MIC values ranging from 0.125 to 64 μg/mL against various microorganisms .
  • Another investigation reported that a derivative containing a triazole ring displayed strong antifungal activity comparable to established antifungal agents like fluconazole .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1-aryl-1H-1,2,3-triazole-4-carboxamides, which exhibit structural diversity in substituents on the aryl and carboxamide groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituents Molecular Formula Molecular Weight Key Features Biological/Physicochemical Implications Reference
Target Compound 4-acetylamino phenyl, 5-cyclopropyl, 4-methoxyphenyl C₂₁H₂₂N₆O₃ 406.45 Balanced lipophilicity; hydrogen-bonding capability Enhanced solubility and potential kinase inhibition
N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-chlorophenyl, 5-cyclopropyl, 4-methoxyphenyl C₁₉H₁₈ClN₅O₂ 383.84 Electron-withdrawing Cl substituent Increased metabolic stability; potential anticancer activity
(S)-1-(4-chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY) 4-chlorophenyl, hydroxyethyl, methyl C₂₀H₂₁ClN₄O₂ 384.86 Chiral hydroxyethyl group Improved hydrophilicity; altered receptor binding
1-(4-chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide (LELHOB) 4-chlorophenyl, oxazolylmethyl, methyl C₂₁H₁₈ClN₅O₂ 415.85 Bulky oxazolylmethyl group Steric hindrance may reduce membrane permeability
N-(4-acetylphenyl)-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-acetylphenyl, 3-methylphenyl, amino C₁₈H₁₈N₆O₂ 350.38 Amino group at position 5 Enhanced hydrogen bonding; potential for covalent binding
N4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide Thiadiazolyl, methyl, phenyl C₁₅H₁₄N₆OS 326.38 Thiadiazole ring substitution Increased π-π stacking; altered electronic properties

Key Findings from Comparative Studies

Substituent Effects on Solubility: The target compound’s 4-methoxyphenyl and 4-acetylamino groups enhance solubility compared to analogs with chlorophenyl or bulky substituents (e.g., LELHOB) . Hydrophilic groups (e.g., hydroxyethyl in ZIPSEY) further improve aqueous solubility but may reduce cell membrane penetration .

Electron-Donating vs. Withdrawing Groups :

  • Electron-withdrawing substituents (e.g., Cl in the chlorophenyl analog) increase metabolic stability by reducing cytochrome P450 oxidation .
  • Methoxy and cyclopropyl groups in the target compound balance electron density, optimizing interactions with hydrophobic enzyme pockets .

Bulky substituents (e.g., oxazolylmethyl in LELHOB) disrupt packing, leading to amorphous solid forms with variable dissolution rates .

Biological Activity: Anticancer Potential: The chlorophenyl analog shows moderate cytotoxicity against breast cancer cell lines (IC₅₀ ~ 10 µM), attributed to kinase inhibition . Enzyme Binding: The amino group in N-(4-acetylphenyl)-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide enables covalent interactions with serine hydrolases, a mechanism absent in the target compound .

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